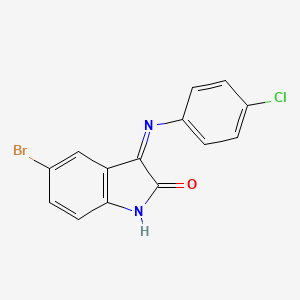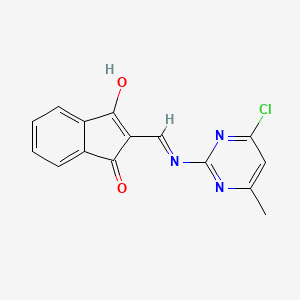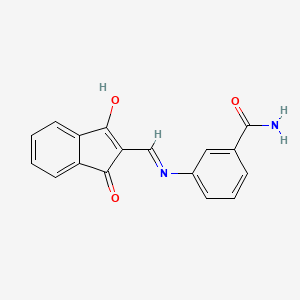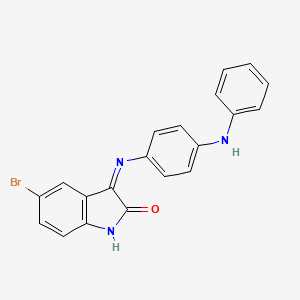
3-((4-(Phenylamino)phenyl)imino)-5-bromoindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-(Phenylamino)phenyl)imino)-5-bromoindolin-2-one (hereafter referred to as 3-PBI) is an indole-based compound that has been studied extensively in the past few decades due to its wide range of potential applications in medicine and scientific research. 3-PBI is an important intermediate in the synthesis of various drugs, such as the anti-cancer drug imatinib and the anti-inflammatory drug naproxen. It has also been found to be useful in the synthesis of a variety of other compounds, such as dyes, pesticides, and fragrances. In addition, 3-PBI has been studied for its potential to act as a neurotransmitter receptor agonist, which could lead to the development of novel treatments for neurological disorders.
科学的研究の応用
3-PBI has a wide range of potential applications in scientific research. It has been studied for its potential to act as a neurotransmitter receptor agonist, which could lead to the development of novel treatments for neurological disorders. In addition, 3-PBI has been found to be useful in the synthesis of a variety of other compounds, such as dyes, pesticides, and fragrances. It has also been studied for its potential to act as an antioxidant and anti-inflammatory agent.
作用機序
The exact mechanism of action of 3-PBI is not yet fully understood. However, it is believed that 3-PBI interacts with various neurotransmitter receptors, such as serotonin and dopamine receptors, in order to modulate their activity. This interaction is thought to be responsible for its potential to act as a neurotransmitter receptor agonist, which could lead to the development of novel treatments for neurological disorders.
Biochemical and Physiological Effects
3-PBI has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of various diseases. In addition, 3-PBI has been found to have neuroprotective effects, which could be beneficial in the treatment of neurological disorders.
実験室実験の利点と制限
The main advantage of using 3-PBI in laboratory experiments is its availability and low cost. However, there are some limitations to its use, such as its potential toxicity and the fact that it is a relatively new compound, which means that its effects are not yet fully understood.
将来の方向性
The potential applications of 3-PBI are still largely unexplored. Future research should focus on exploring its potential to act as a neurotransmitter receptor agonist and its potential to act as an antioxidant and anti-inflammatory agent. In addition, further research should focus on understanding the exact mechanism of action of 3-PBI and its potential toxicity. Finally, further research should focus on exploring its potential to be used in the synthesis of various compounds, such as dyes, pesticides, and fragrances.
合成法
3-PBI is synthesized through a multi-step process that involves the condensation of 4-aminophenol and bromobenzene in the presence of a base, such as sodium hydroxide. The resulting product is then reacted with an aqueous solution of sodium nitrite and hydrochloric acid, forming an intermediate compound. This intermediate compound is then treated with an aqueous solution of sodium hydroxide, resulting in the formation of 3-PBI.
特性
IUPAC Name |
3-(4-anilinophenyl)imino-5-bromo-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-13-6-11-18-17(12-13)19(20(25)24-18)23-16-9-7-15(8-10-16)22-14-4-2-1-3-5-14/h1-12,22H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKZNMIRTZMAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=C3C4=C(C=CC(=C4)Br)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


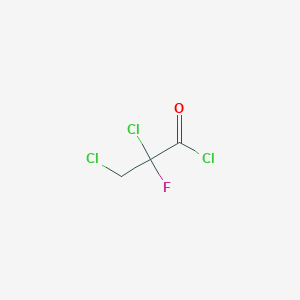

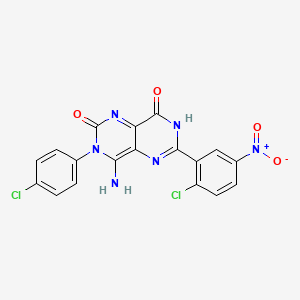
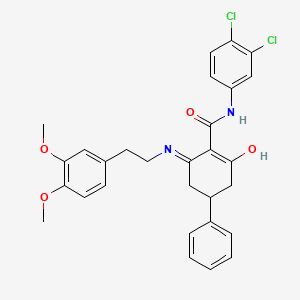
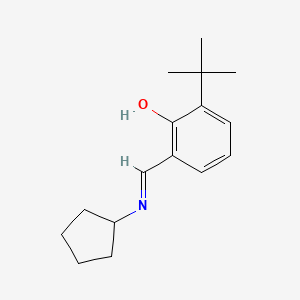
![3-Bromo-[1,1'-biphenyl]-2-ol](/img/structure/B6300374.png)
